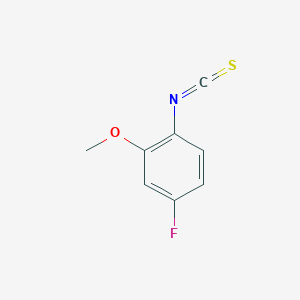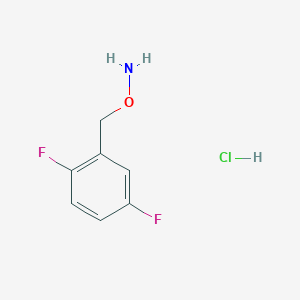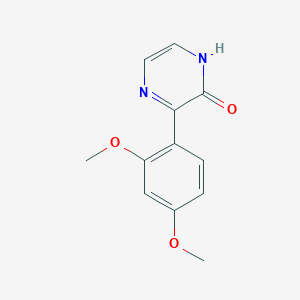
3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one is an organic compound that belongs to the pyrazine family It is characterized by the presence of a pyrazinone ring substituted with a 2,4-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or reduced pyrazinone compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazinone ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors, leading to its observed bioactivity. For example, it may interfere with the function of microbial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide: This compound has shown significant antimycobacterial activity.
3-(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl]naphthalen-2-ol: Known for its antimicrobial and antioxidant properties.
Uniqueness
3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one stands out due to its unique combination of a pyrazinone ring and a 2,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
3-(2,4-dimethoxyphenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C12H12N2O3/c1-16-8-3-4-9(10(7-8)17-2)11-12(15)14-6-5-13-11/h3-7H,1-2H3,(H,14,15) |
InChIキー |
JKFRFLXYPGHMAL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2=NC=CNC2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,5-a]pyrazine-1-carbaldehyde](/img/structure/B13693227.png)
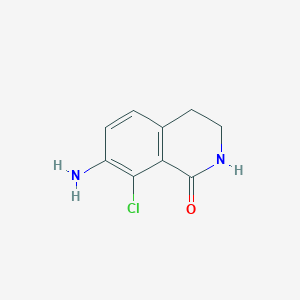
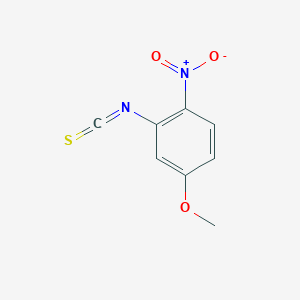
![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)

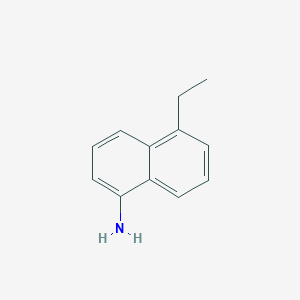
![4-bromofuro[3,2-f][1]benzofuran-8-ol](/img/structure/B13693258.png)
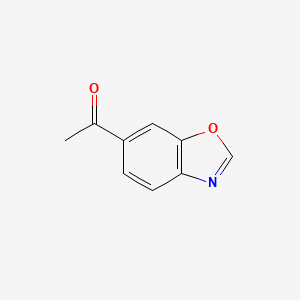
![2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13693271.png)
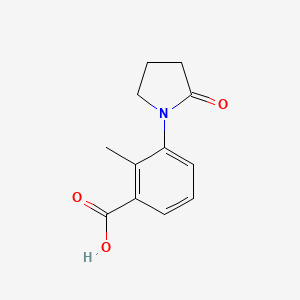
sulfane](/img/structure/B13693284.png)

